

Inter-laboratory Comparison of Nap-226-90 Quantification Methods

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Compound of Interest

Compound Name: Nap-226-90

Cat. No.: B019088

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This guide provides a comparative overview of various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of **Nap-226-90**, the major metabolite of rivastigmine, in biological matrices. While no formal inter-laboratory validation studies were identified, this document summarizes and compares the performance of several single-laboratory validated methods, offering valuable insights for researchers and drug development professionals.

Quantitative Performance Comparison

The following table summarizes the key validation parameters for different LC-MS/MS methods used to quantify **Nap-226-90** in human plasma and rat brain. This allows for a direct comparison of their sensitivity, accuracy, and precision.

Reference	Matrix	Extraction Method	LLOQ (ng/mL)	Concentration Range (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% Bias)
Chen et al., 2011	Human Plasma	Liquid-Liquid Extraction (LLE)	0.1	0.1 - 20	< 15%	< 15%	Within ±15%
Bar-Sela et al., 2007 ^[1]	Human Plasma	Liquid-Liquid Extraction (LLE)	0.1	0.1 - 50	Within acceptance criteria	Within acceptance criteria	Within acceptance criteria
Li et al., 2009	Human Plasma	Liquid-Liquid Extraction (LLE)	0.05	0.05 - 20	< 15%	< 15%	Within ±15%
Niranjan et al., 2013	Human Plasma	Protein Precipitation (PP)	0.1	0.1 - 50	< 15%	< 15%	Within ±15%
Zhang et al., 2012	Human Plasma	Solid-Phase Extraction (SPE)	0.05	0.05 - 20	< 15%	< 15%	Within ±15%
Jia et al., 2010	Human Plasma	Liquid-Liquid Extraction (LLE)	0.1	0.1 - 20	< 15%	< 15%	Within ±15%
Kumar et al., 2014	Human Plasma	Protein Precipitation (PP)	0.1	0.1 - 25	< 15%	< 15%	Within ±15%
Li et al., 2008	Human Plasma	Liquid-Liquid	0.05	0.05 - 20	< 15%	< 15%	Within ±15%

		Extraction (LLE)					
Gao et al., 2009	Rat Plasma	Liquid-Liquid Extraction (LLE)	1 pmol/mL	Not Specified	< 15%	< 15%	Within $\pm 15\%$
Gao et al., 2009	Rat Brain	Liquid-Liquid Extraction (LLE)	5 pmol/g	Not Specified	< 15%	< 15%	Within $\pm 15\%$

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the comparison table.

Method 1: Liquid-Liquid Extraction (LLE) based LC-MS/MS[1]

- Sample Preparation:
 - To a 0.5 mL aliquot of human plasma, an internal standard is added.
 - The sample is alkalized with a small volume of 1M NaOH.
 - Extraction is performed by adding 3 mL of ethyl acetate and vortexing for 1 minute.
 - The mixture is centrifuged at 4000 rpm for 10 minutes.
 - The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.
 - The residue is reconstituted in 100 μ L of the mobile phase and injected into the LC-MS/MS system.
- Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., HyPurity C18, 5 μ m, 50 mm \times 2.1 mm)[1].
- Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate (pH 4.5) in varying ratios (e.g., 50:50, v/v; 40:60, v/v[1]; 35:65, v/v).
- Flow Rate: 0.8 mL/min.
- Injection Volume: 10 μ L.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection: Multiple reaction monitoring (MRM).
 - MRM Transitions: Specific precursor to product ion transitions for **Nap-226-90** and the internal standard are monitored.

Method 2: Protein Precipitation (PP) based LC-MS/MS

- Sample Preparation:
 - To a 100 μ L aliquot of human plasma, 200 μ L of acetonitrile (containing the internal standard) is added.
 - The mixture is vortexed for 30 seconds to precipitate the proteins.
 - The sample is centrifuged at 10,000 rpm for 10 minutes.
 - An aliquot of the supernatant is transferred to an injection vial and a portion is injected into the LC-MS/MS system.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column.
 - Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70, v/v; 35:65, v/v).

- Flow Rate: Typically between 0.5 - 1.0 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection: Multiple reaction monitoring (MRM).
 - MRM Transitions: Specific precursor to product ion transitions for **Nap-226-90** and the internal standard are monitored.

Method 3: Solid-Phase Extraction (SPE) based LC-MS/MS

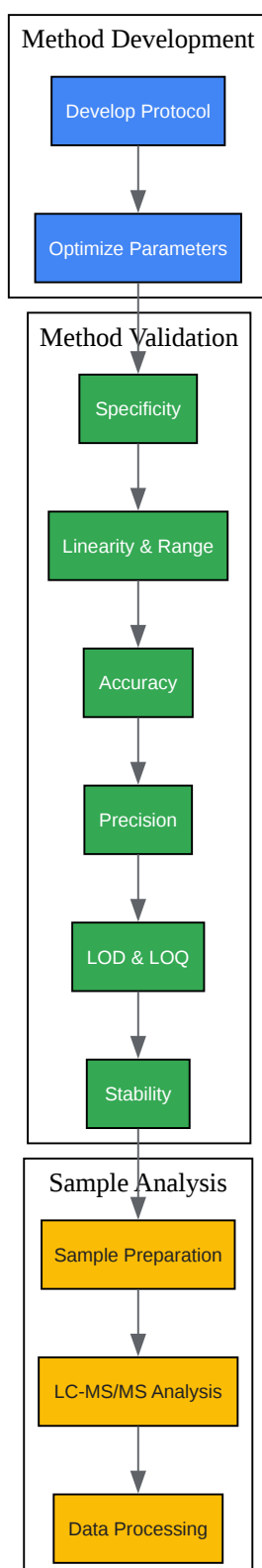
- Sample Preparation:
 - A 0.5 mL aliquot of human plasma is pre-treated and loaded onto an SPE cartridge.
 - The cartridge is washed with a series of solutions to remove interferences.
 - The analyte and internal standard are eluted with an appropriate solvent.
 - The eluate is evaporated to dryness and reconstituted in the mobile phase for injection.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column.
 - Mobile Phase: Acetonitrile and 10 mM ammonium formate (pH 3.5) (40:60, v/v).
 - Flow Rate: Not specified.
 - Injection Volume: Not specified.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive electrospray ionization (ESI+).

- Detection: Multiple reaction monitoring (MRM).
- MRM Transitions: Specific precursor to product ion transitions for **Nap-226-90** and the internal standard are monitored.

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for **Nap-226-90** quantification.

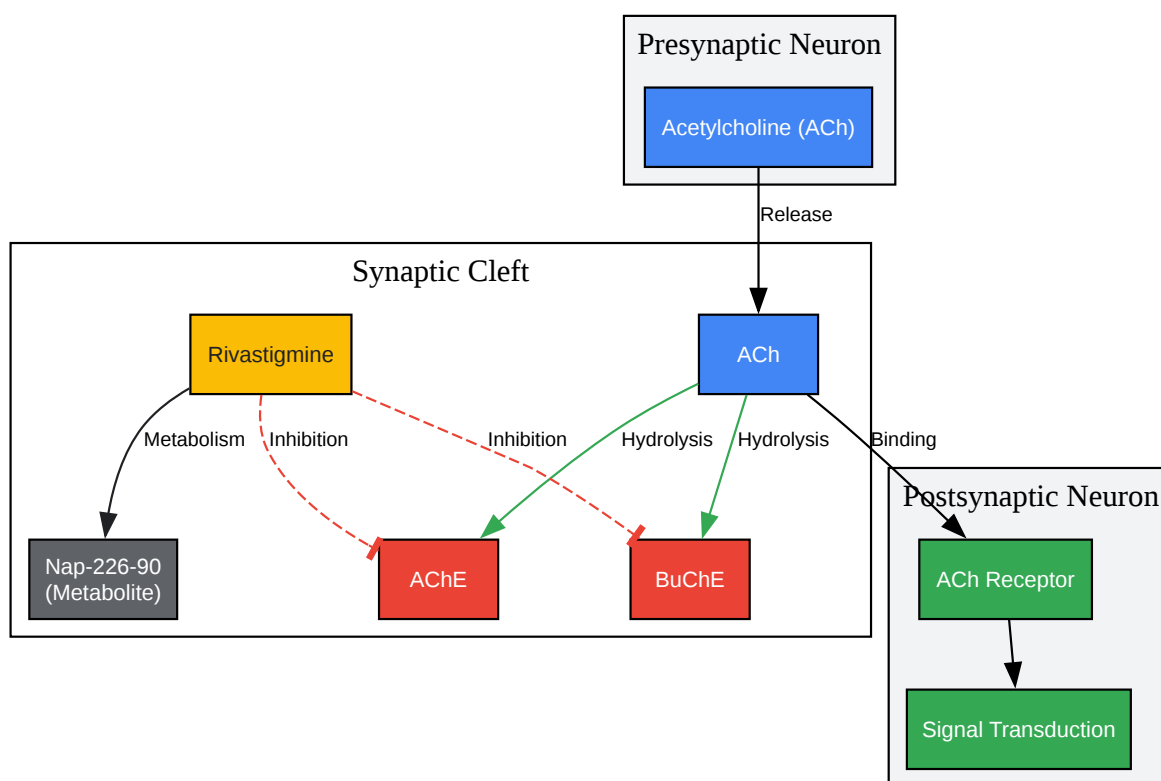


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Caption: Workflow for analytical method validation of **Nap-226-90**.

Signaling Pathway of Rivastigmine

Nap-226-90 is the major metabolite of rivastigmine, a cholinesterase inhibitor. The therapeutic effect of rivastigmine is primarily due to the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which leads to increased levels of acetylcholine in the brain. The following diagram illustrates this mechanism of action.



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Caption: Mechanism of action of Rivastigmine and role of **Nap-226-90**.

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References

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